molecular formula C20H21FKN6O5 B12506417 CID 54721841

CID 54721841

Cat. No.: B12506417
M. Wt: 483.5 g/mol
InChI Key: NLDVPINGTPMESH-UHFFFAOYSA-N
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Description

Based on , its chemical structure is illustrated in Figure 1A, and its identification relies on GC-MS chromatograms (Figure 1B) and mass spectrometry (Figure 1D). The compound appears to undergo vacuum distillation fractionation, with varying CID content across fractions (Figure 1C) .

Properties

Molecular Formula

C20H21FKN6O5

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);

InChI Key

NLDVPINGTPMESH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F.[K]

Origin of Product

United States

Preparation Methods

The synthesis of CID 54721841 involves specific synthetic routes and reaction conditions. One common method includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . Industrial production methods may vary, but they generally involve similar steps to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Mass Spectrometry

Mass spectrometry is a powerful tool for analyzing chemical reactions. Techniques like Collision-Induced Dissociation (CID) on a Time-Of-Flight (TOF) mass spectrometer can help identify compounds by analyzing precursor ions, product ions, and neutral losses . This method is particularly useful when commercial mass spectral libraries are not available.

Synthetic Chemistry Techniques

In synthetic chemistry, compounds are often modified using protecting groups, such as the tert-butoxycarbonyl group, to control reactivity and selectivity. Understanding these modifications can provide insights into potential reaction pathways.

Data Analysis and Interpretation

Analyzing chemical reactions involves interpreting data from experiments. This includes:

  • Mass Spectral Data : Analyzing mass spectra to identify fragmentation patterns and potential reaction products.

  • Reaction Conditions : Understanding how temperature, solvent, and catalysts influence reaction outcomes.

  • Literature Review : Consulting chemical literature to identify known reactions and analogs.

Data Tables Example

Given the lack of specific data on CID 54721841, here is a general example of how data might be organized for a compound's chemical reactions:

Reaction TypeReactantsProductsConditions
HydrolysisCompound A, WaterCompound B, AlcoholpH 7, 25°C
OxidationCompound C, O2Compound D, H2OpH 4, 50°C

This table would be populated with specific data once experimental results are obtained.

Future Research Directions

Future research on this compound should focus on experimental synthesis and analysis using techniques like mass spectrometry. Additionally, consulting databases and literature on similar compounds can provide insights into potential reaction pathways and applications.

Scientific Research Applications

CID 54721841 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it may be investigated for its therapeutic potential in treating certain diseases. Industrially, it can be used in the production of other chemical compounds or materials .

Mechanism of Action

The mechanism of action of CID 54721841 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Insights : this compound’s macrocyclic or heterocyclic core (inferred from Ev1/6) warrants crystallographic or NMR validation to confirm analogies to oscillatoxins .
  • Standardized assays (e.g., cell viability, CYP screens) are recommended .
  • Synthetic Challenges : Fractional distillation (Ev1) may hinder large-scale production; adopting microwave or flow chemistry (Ev15/17) could improve yields .

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on CID 54721841?

  • Begin with a structured literature review using databases like PubMed, SciFinder, and Web of Science, focusing on keywords such as "this compound," "synthesis," "physicochemical properties," and "biological activity." Use Boolean operators (AND/OR/NOT) to refine searches .
  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope and prioritize studies that address unresolved mechanistic or methodological challenges .
  • Document contradictions in reported data (e.g., conflicting solubility or stability results) and categorize gaps using a matrix of variables (e.g., experimental conditions, analytical techniques) .

Q. What are the best practices for designing reproducible synthesis protocols for this compound?

  • Follow IUPAC guidelines for chemical synthesis: specify reagents (purity, suppliers), reaction conditions (temperature, time, solvent ratios), and purification methods (e.g., column chromatography, recrystallization) .
  • Include control experiments to validate reaction efficiency (e.g., negative controls for side reactions) and characterize intermediates via NMR, HPLC, or mass spectrometry .
  • Use open-source tools like ChemAxon or RDKit to document reaction pathways and share protocols in machine-readable formats .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

  • Start with structure-activity relationship (SAR) analysis : compare this compound’s molecular descriptors (logP, polar surface area) with analogs of known bioactivity .
  • Propose testable hypotheses using the “IF-THEN” framework (e.g., “If this compound inhibits Enzyme X, THEN it will reduce metabolite Y in vitro”) .
  • Validate hypotheses using orthogonal assays (e.g., enzymatic inhibition + cellular viability assays) to minimize false positives .

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